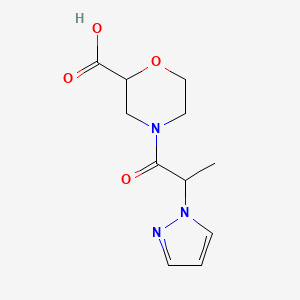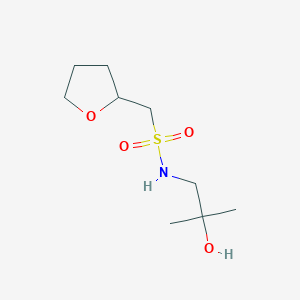![molecular formula C12H13NO4S B7589044 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid, also known as TMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMCA is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and induce cell death. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways. PDE inhibition can lead to the accumulation of cyclic nucleotides, which can activate various signaling pathways and induce cell death.
Biochemical and Physiological Effects:
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid can induce apoptosis and inhibit cell proliferation in cancer cells. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has also been shown to have antibacterial activity against various strains of bacteria. In vivo studies have shown that 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid can reduce tumor growth in animal models of cancer. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has also been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and potential for structural modification. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid can be easily synthesized through various methods and is stable under normal laboratory conditions. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid derivatives can be synthesized and tested for their activity against various diseases. However, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Careful attention should be paid to the concentration and duration of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid treatment in cell-based assays.
将来の方向性
There are several future directions for the study of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid. One direction is the development of novel 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid derivatives with improved activity and selectivity against various diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid in animal models and humans. The potential toxicity and side effects of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid should also be investigated in detail. Finally, the development of new synthetic methods for 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid and its derivatives could lead to the discovery of novel compounds with unique biological activity.
合成法
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid can be synthesized through various methods, including the reaction of morpholine-2-carboxylic acid with 3-thiophen-2-ylprop-2-enoyl chloride in the presence of a base. Another method involves the reaction of morpholine-2-carboxylic acid with 3-thiophen-2-ylprop-2-enoyl isocyanate. The synthesis of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid is a complex process that requires careful attention to the reaction conditions, temperature, and other factors.
科学的研究の応用
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential as an anticancer agent. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has been used as a scaffold for the development of novel drugs. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid derivatives have been synthesized and tested for their activity against various diseases, including cancer, bacterial infections, and inflammation. In organic synthesis, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid has been used as a building block for the synthesis of complex molecules.
特性
IUPAC Name |
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-11(4-3-9-2-1-7-18-9)13-5-6-17-10(8-13)12(15)16/h1-4,7,10H,5-6,8H2,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVCOISGSNONI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)
![2-[Methyl(1-pyridin-3-ylethyl)amino]acetic acid](/img/structure/B7588997.png)

![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)

![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

